Trimethyl borate
Overview
Description
Trimethyl borate (TMB) is a chemical compound that has been explored for its potential applications in various fields, including as an electrolyte additive in lithium-ion batteries. It has been identified as a suppressant for self-discharge in high voltage layered lithium-rich oxide cathodes, which are used in lithium-ion batteries . Additionally, TMB has been utilized in thin-layer chromatography for the resolution of lipids, demonstrating its utility in analytical chemistry .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of trimethyl borate, its derivatives and applications suggest that it can be synthesized and modified to enhance its properties for specific uses. For instance, its derivatives, triethyl borate and tripropyl borate, have been synthesized and compared for their effectiveness as electrolyte additives .
Molecular Structure Analysis
The molecular structure of trimethyl borate-related compounds has been extensively studied using gas electron diffraction and spectroscopic data. For example, the molecular structure of trimethylamine-boron triiodide has been determined, providing insights into the bond lengths and angles within the molecule . Similar studies have been conducted on trimethylphosphine-boron tribromide , trimethylphosphine-borane , and trimethylamine-boron trifluoride , which offer a deeper understanding of the molecular geometry and potential barriers around the boron-containing bonds.
Chemical Reactions Analysis
Trimethyl borate reacts with phosphates and their non-covalent complexes, leading to the addition and loss of methanol molecules. These reactions result in covalently bound structures between the phosphate and boron, which have been supported by ab initio calculations . Additionally, the molecular structures of complexes formed with trimethylamine and boron trichloride or boron tribromide have been determined, indicating the potential barriers around the nitrogen-boron bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethyl borate and its derivatives have been analyzed in the context of their applications. For instance, as an electrolyte additive, TMB improves the cyclic stability and rate capability of layered cathodes in lithium-ion batteries. This improvement is attributed to the preferential oxidation of TMB and the formation of a stable, low impedance film on the cathode surface . The molecular structures of various complexes involving trimethyl borate analogs have also been studied, revealing details about bond distances, angles, and potential barriers, which are crucial for understanding their reactivity and stability .
Scientific Research Applications
Organic Synthesis
Trimethyl borate is a popular reagent in organic chemistry . It is a useful reagent in the preparation of boronic acids, which are used in Suzuki couplings . These boronic acids are prepared via reaction of the trimethyl borate with Grignard reagents followed by hydrolysis .
Preparation of Sodium Borohydride
Trimethyl borate is the main precursor to sodium borohydride by its reaction with sodium hydride . The reaction is as follows:
Flame Retardants
As a boron source, it is used to prepare flame retardants . The specific methods of application or experimental procedures are not detailed in the sources.
Anti-Oxidants and Corrosion Inhibitors
Trimethyl borate is also used to prepare anti-oxidants and corrosion inhibitors . The specific methods of application or experimental procedures are not detailed in the sources.
Synthesis of Boron Nitride Nanotubes
Trimethyl borate can be used as a source of boron in the synthesis of boron nitride (BN) nanotubes by thermal-heating chemical vapor deposition (TH-CVD) method .
Preparation of Borate Esters
Trimethyl borate is also used as a precursor of borate esters . These esters find application in Suzuki coupling reaction .
Synthesis of Borinic Acid Derivatives
Trimethyl borate is used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Lewis Acidic Boron Reagents
Trimethyl borate is used in the preparation of Lewis Acidic Boron Reagents . These compounds undergo a variety of processes including borylation substitution and the addition of B-E across-bonds and they are used in the pharmaceutical and material sciences . Boron reagents also frequently make up the Lewis acid moiety of frustrated Lewis pairs (FLPs) .
Solvent or Catalyst for the Production of Resins, Waxes, Paints and Varnishes
Trimethyl borate is used as a solvent or catalyst for the production of resins, waxes, paints and varnishes . It is also used as a methylation agent or as a boron source in organic reaction to manufacture biocides, flame retardants for textile and in welding fluxes, anti-oxidants, corrosion inhibitors, tackifiers for elastomers and rubbers, cross-linking agents for polymer, dehydrating agents, and plastic stabilizers .
Synthesis of Borinic Acid Derivatives
Trimethyl borate is used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Discovery of a New Bimetallic Borate
Trimethyl borate has been used in the discovery of a new bimetallic borate Sr 2 Cd 4 (B 2 O 5) 3 with near-parallel arrangement of π-conjugated [B 2 O 5] units . This material demonstrates a large birefringence of 0.102 at 532 nm .
Anti-Oxidant in Brazing and Solder Flux
Trimethyl borate is a gaseous anti-oxidant in brazing and solder flux . It has been explored as a fire retardant, as well as being examined as an additive to some polymers .
Safety And Hazards
properties
IUPAC Name |
trimethyl borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECIMRULFAWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3, Array | |
Record name | TRIMETHYL BORATE | |
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Record name | TRIMETHYL BORATE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037738 | |
Record name | Trimethyl borate | |
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Molecular Weight |
103.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | TRIMETHYL BORATE | |
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Boiling Point |
67.5 °C, 68 °C | |
Record name | TRIMETHYL BORATE | |
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Record name | TRIMETHYL BORATE | |
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Flash Point |
less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C | |
Record name | TRIMETHYL BORATE | |
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Solubility |
Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction | |
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Density |
0.915 g/cu cm, Relative density (water = 1): 0.915 | |
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Vapor Density |
3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18 | |
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Product Name |
Trimethyl borate | |
Color/Form |
Colorless, moisture-sensitive liquid; fumes in air | |
CAS RN |
121-43-7, 3349-42-6 | |
Record name | TRIMETHYL BORATE | |
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Melting Point |
-29.3 °C, -29 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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